molecular formula C14H20BrN3O2 B2774907 tert-Butyl (1-(5-bromopyridin-2-yl)pyrrolidin-3-yl)carbamate CAS No. 1088410-93-8

tert-Butyl (1-(5-bromopyridin-2-yl)pyrrolidin-3-yl)carbamate

Cat. No.: B2774907
CAS No.: 1088410-93-8
M. Wt: 342.237
InChI Key: ZBJHINVCNZFKMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (1-(5-bromopyridin-2-yl)pyrrolidin-3-yl)carbamate: is a chemical compound with the molecular formula C14H21BrN2O2. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

The synthesis of tert-Butyl (1-(5-bromopyridin-2-yl)pyrrolidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with 1-(5-bromopyridin-2-yl)pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Chemical Reactions Analysis

tert-Butyl (1-(5-bromopyridin-2-yl)pyrrolidin-3-yl)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl (1-(5-bromopyridin-2-yl)pyrrolidin-3-yl)carbamate is widely used in scientific research, particularly in:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

    Biology: It is used in the development of bioactive compounds and as a probe in biochemical studies.

    Medicine: The compound is investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (1-(5-bromopyridin-2-yl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. The bromine atom in the pyridine ring can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. The compound can also interact with enzymes and receptors, affecting various biochemical pathways .

Comparison with Similar Compounds

tert-Butyl (1-(5-bromopyridin-2-yl)pyrrolidin-3-yl)carbamate can be compared with similar compounds such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research.

Properties

IUPAC Name

tert-butyl N-[1-(5-bromopyridin-2-yl)pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrN3O2/c1-14(2,3)20-13(19)17-11-6-7-18(9-11)12-5-4-10(15)8-16-12/h4-5,8,11H,6-7,9H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBJHINVCNZFKMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C2=NC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

5-Bromo-2-fluoropyridine (1.76 mg, 10 mmol) and 3.62 g (10 mmol) of tert-butyl pyrrolidin-3-ylcarbamate were dissolved in 20 ml of N,N-dimethylformamide. Potassium carbonate (1.38 g, 10 mmol) was added to the solution, and the mixture was stirred at 100° C. for 6 hr. Ethyl acetate (60 ml) and 8.5 ml of water were added to the reaction solution, and the organic layer was washed five times with 30 ml of water. The organic layer was dried over anhydrous sodium sulfate and was filtered. The solvent was then removed by distillation, and the residue was purified by column chromatography on silica gel (n-hexane:ethyl acetate=4:1) to give 1.23 g (yield 36%) of the title compound.
Quantity
1.76 mg
Type
reactant
Reaction Step One
Quantity
3.62 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.38 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Three
Name
Quantity
8.5 mL
Type
solvent
Reaction Step Three
Yield
36%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.